molecular formula C27H26N4O2 B4334719 3-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-1-(9H-XANTHEN-9-YL)UREA

3-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-1-(9H-XANTHEN-9-YL)UREA

Cat. No.: B4334719
M. Wt: 438.5 g/mol
InChI Key: NLBBFEVNOREUJO-UHFFFAOYSA-N
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Description

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-N’-9H-xanthen-9-ylurea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclohexyl-1H-benzimidazol-5-yl)-N’-9H-xanthen-9-ylurea typically involves multi-step organic reactions. One common method includes the reaction of 1-cyclohexyl-1H-benzimidazole with isocyanates to form the urea linkage. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The xanthene moiety is then introduced through a coupling reaction, which may involve reagents like palladium catalysts under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-N’-9H-xanthen-9-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or alkyl halides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-N’-9H-xanthen-9-ylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-cyclohexyl-1H-benzimidazol-5-yl)-N’-9H-xanthen-9-ylurea involves its interaction with specific molecular targets. The benzimidazole ring can bind to DNA or proteins, affecting their function. The xanthene moiety may contribute to the compound’s fluorescent properties, making it useful in imaging applications. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclohexyl-1H-benzimidazol-5-yl)acetamide
  • N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-methoxy-2-naphthamide
  • N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide

Uniqueness

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-N’-9H-xanthen-9-ylurea stands out due to its unique combination of a benzimidazole ring, cyclohexyl group, and xanthene moiety. This structure imparts distinct chemical and physical properties, such as enhanced fluorescence and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(1-cyclohexylbenzimidazol-5-yl)-3-(9H-xanthen-9-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O2/c32-27(30-26-20-10-4-6-12-24(20)33-25-13-7-5-11-21(25)26)29-18-14-15-23-22(16-18)28-17-31(23)19-8-2-1-3-9-19/h4-7,10-17,19,26H,1-3,8-9H2,(H2,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBBFEVNOREUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=C2C=CC(=C3)NC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-1-(9H-XANTHEN-9-YL)UREA
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3-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-1-(9H-XANTHEN-9-YL)UREA
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3-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-1-(9H-XANTHEN-9-YL)UREA
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3-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-1-(9H-XANTHEN-9-YL)UREA
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3-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-1-(9H-XANTHEN-9-YL)UREA
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3-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-1-(9H-XANTHEN-9-YL)UREA

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